6-Bromo-N-isopropyl-3-nitropyridin-2-amine

Description

Chemical Identity and Structural Features

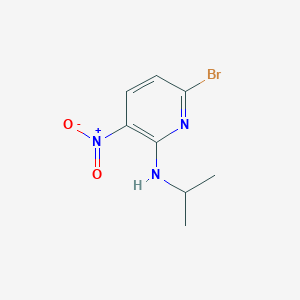

This compound (CAS 954228-62-7) belongs to the nitropyridine class, characterized by the molecular formula C₈H₁₀BrN₃O₂ and a molecular weight of 260.09 g/mol . Its structure (Figure 1) consists of a pyridine ring substituted with:

- A bromine atom at position 6, enhancing electrophilic reactivity.

- A nitro group (-NO₂) at position 3, contributing to electron-withdrawing effects.

- An isopropyl-substituted amine (-NH-C(CH₃)₂) at position 2, introducing steric bulk and influencing solubility.

The compound’s SMILES notation (O=N+[O-]) highlights its planar aromatic system and substituent orientations. Intramolecular hydrogen bonding between the amine and nitro groups stabilizes the structure, a feature confirmed by X-ray crystallography in analogous nitropyridines.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀BrN₃O₂ |

| Molecular Weight | 260.09 g/mol |

| CAS Number | 954228-62-7 |

| Storage Conditions | Sealed in dry, 2–8°C |

| Key Functional Groups | Bromine, nitro, isopropylamine |

Historical Development in Heterocyclic Chemistry

The synthesis of nitropyridine derivatives gained momentum in the late 20th century, driven by their utility in agrochemicals and pharmaceuticals. This compound emerged from advancements in vicarious nucleophilic substitution (VNS) , a method enabling alkylation of nitroaromatics without pre-functionalization. Early routes relied on:

- Nitration of bromopyridines : Introducing nitro groups via mixed acid (HNO₃/H₂SO₄) under controlled temperatures.

- Amine alkylation : Reacting bromonitropyridines with isopropylamine in polar aprotic solvents (e.g., DMF).

The 2022 discovery of sulfonate-mediated VNS revolutionized access to alkylated nitropyridines. For example, reacting 3-nitropyridine with neopentyl sulfonates under basic conditions (KHMDS, DMF, −40°C) yielded alkylated products in >70% efficiency. This method bypassed traditional halogenation steps, streamlining the synthesis of this compound and analogs.

Role in Nitropyridine Derivative Research

This compound serves as a versatile intermediate due to its three reactive sites:

- Nitro group reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) converts the nitro group to an amine, enabling access to diaminopyridines for coordination chemistry.

- Bromine substitution : Suzuki-Miyaura cross-coupling with aryl boronic acids introduces aromatic moieties, critical in drug candidate synthesis.

- Amine functionalization : The isopropylamine group undergoes acylation or sulfonation to modulate pharmacokinetic properties.

In medicinal chemistry , this compound’s derivatives have been explored as:

- Kinase inhibitors : The nitro group enhances binding to ATP pockets.

- Antimicrobial agents : Bromine improves membrane permeability.

Recent studies highlight its utility in synthesizing photoactivatable probes , where the nitro group acts as a latent electrophile for bioconjugation.

Properties

IUPAC Name |

6-bromo-3-nitro-N-propan-2-ylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O2/c1-5(2)10-8-6(12(13)14)3-4-7(9)11-8/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQORKFJRMZQOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=CC(=N1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-isopropyl-3-nitropyridin-2-amine typically involves the bromination of N-isopropyl-3-nitropyridin-2-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-isopropyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.

Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or dimethylformamide (DMF).

Major Products Formed

Substitution Reactions: Formation of substituted pyridine derivatives.

Reduction Reactions: Formation of 6-Bromo-N-isopropyl-3-aminopyridin-2-amine.

Coupling Reactions: Formation of biaryl or vinyl-pyridine derivatives.

Scientific Research Applications

6-Bromo-N-isopropyl-3-nitropyridin-2-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Bromo-N-isopropyl-3-nitropyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- N-Substituent Role : Isopropyl groups enhance metabolic stability over methyl groups due to reduced oxidative susceptibility .

- Nitro Group Utility : The nitro group facilitates further functionalization (e.g., reduction to amine) but may confer toxicity, necessitating careful optimization in drug design .

Biological Activity

6-Bromo-N-isopropyl-3-nitropyridin-2-amine is a nitro-substituted heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a nitro group attached to a pyridine ring, which contributes to its unique reactivity and biological profile. The presence of the nitro group is particularly significant, as it is known to influence the compound's pharmacological properties.

1. Antimicrobial Activity

Research indicates that nitro compounds, including this compound, exhibit substantial antimicrobial properties. Nitro groups can trigger redox reactions within microbial cells, leading to cellular toxicity and death. This mechanism is particularly effective against various pathogens, including Helicobacter pylori, Pseudomonas aeruginosa, and Mycobacterium tuberculosis .

Table 1: Antimicrobial Efficacy Against Pathogens

2. Antineoplastic Potential

The compound has been investigated for its potential as an antitumor agent. Nitro compounds are known for their ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Case Study: In Vitro Evaluation of Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant dose-dependent inhibition of cell proliferation.

Table 2: Cytotoxicity Results on Cancer Cell Lines

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Redox Reactions: The nitro group facilitates redox cycling, generating reactive oxygen species (ROS) that can damage cellular components.

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways of pathogens and cancer cells, disrupting their growth and survival.

Safety and Toxicity

While the compound shows promising biological activity, it is essential to consider its safety profile. Nitro compounds can exhibit both therapeutic effects and toxicological risks due to their potential to generate reactive intermediates that may harm human cells.

Q & A

Q. What are the optimal synthetic routes for preparing 6-Bromo-N-isopropyl-3-nitropyridin-2-amine, and how can regioselectivity be controlled?

- Methodological Answer : The synthesis typically involves bromination and nitration of a pyridine precursor. For regioselectivity, directing groups (e.g., amino or nitro groups) influence substitution patterns. For example, nitration at the 3-position can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C), while bromination may require FeBr₃ as a catalyst. Reaction intermediates should be monitored via TLC or HPLC to confirm stepwise progression . Regioselectivity can be validated using ¹H/¹³C NMR to identify substitution patterns and X-ray crystallography for unambiguous structural confirmation .

Q. How can the purity and stability of this compound be assessed under varying storage conditions?

- Methodological Answer : Purity is best determined via HPLC (>98% purity threshold) with UV detection at λ ~254 nm. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) followed by LC-MS to identify decomposition products (e.g., dehalogenation or nitro-group reduction). Store the compound in amber vials at –20°C under inert gas (Ar/N₂) to minimize photolytic and oxidative degradation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (δ 8.2–8.5 ppm for aromatic protons; δ 1.2–1.5 ppm for isopropyl CH₃).

- MS : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~316).

- IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1340 cm⁻¹ (symmetric stretch).

- Single-crystal X-ray diffraction (as in ) provides definitive bond lengths and angles, critical for confirming the nitro-group orientation and bromine placement .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For Suzuki-Miyaura coupling, the bromine atom’s electrophilicity and steric hindrance from the isopropyl group can be quantified. Transition state simulations (e.g., using Gaussian or ORCA) assess activation energies for competing pathways . Experimental validation via kinetic studies (e.g., monitoring Pd-catalyzed coupling rates) complements computational predictions .

Q. What strategies resolve contradictions in reported reaction yields for derivatization of this compound?

- Methodological Answer : Contradictions often arise from subtle differences in reaction conditions (e.g., solvent polarity, catalyst loading). Use a factorial design of experiments (DoE) to isolate critical variables. For example:

Q. How does the nitro group influence the compound’s electronic properties in photochemical applications?

- Methodological Answer : UV-Vis spectroscopy (λmax ~320 nm) and time-dependent DFT (TD-DFT) model the nitro group’s impact on π→π* transitions. Electrochemical studies (cyclic voltammetry) quantify reduction potentials, showing the nitro group’s electron-withdrawing effect stabilizes the LUMO, enhancing electron-accepting capacity. Compare with analogs lacking the nitro group to isolate its contribution .

Experimental Design & Optimization

Q. What experimental designs are recommended for scaling up the synthesis of this compound while minimizing byproducts?

- Methodological Answer : Employ response surface methodology (RSM) with a central composite design (CCD). Variables include:

Q. How can solvent effects be systematically evaluated in nucleophilic substitution reactions involving this compound?

- Methodological Answer : Use Kamlet-Taft solvent parameters (polarity, hydrogen-bonding) to rank solvents (e.g., DMSO vs. acetone). Conduct kinetic studies (pseudo-first-order conditions) to measure rate constants (k). Plot ln(k) vs. solvent polarity to identify linear free-energy relationships (LFERs). Solvent with high polarity index (e.g., DMF) typically accelerates SNAr reactions due to stabilization of the transition state .

Safety & Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Neutralize with activated carbon; avoid aqueous washes to prevent bromine release.

- Waste Disposal : Halogenated waste containers, compliant with EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.